![molecular formula C8H7BrClNO4 B2899573 5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride CAS No. 2413877-97-9](/img/structure/B2899573.png)
5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6BrNO4. It has a molecular weight of 296.5 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is 1S/C8H6BrNO4.ClH/c9-4-1-5 (8 (13)14)6 (10-3-4)2-7 (11)12;/h1,3H,2H2, (H,11,12) (H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom and carboxylic acid groups are reactive sites that can be utilized in various chemical reactions, such as Suzuki cross-coupling , to produce a wide range of derivatives. These derivatives can have diverse applications, including medicinal chemistry and material science.
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize novel drug candidates. The presence of a pyridine ring makes it a valuable precursor for compounds with potential biological activities. For instance, derivatives synthesized from this compound could be screened for anti-thrombolytic or biofilm inhibition activities .
Liquid Crystal Technology
The pyridine derivatives obtained from this compound can act as chiral dopants for liquid crystals . These materials are crucial for the display technology used in TVs, monitors, and smartphones. The ability to influence the properties of liquid crystals can lead to advancements in display resolution and energy efficiency.
Quantum Mechanical Investigations
The compound and its derivatives can be studied using quantum mechanical methods to predict their reactivity and properties . Density functional theory (DFT) studies can provide insights into the electronic structure, which is essential for understanding and predicting the behavior of these molecules in various applications.
Structural Analysis
Chiroptical methods in structural analysis can benefit from the derivatives of this compound. The development of methodology for ab initio predictions of chiroptical properties is facilitated by compounds like this, which can serve as models or standards .
Catalysis
The compound can be used in catalytic processes, particularly in palladium-catalyzed reactions. Its structure is conducive to modifications that can enhance the efficiency and selectivity of catalytic systems .
Mechanism of Action
Target of Action
It is known that brominated pyridine derivatives can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Brominated pyridine derivatives are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemical species .
properties
IUPAC Name |
5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4.ClH/c9-4-1-5(8(13)14)6(10-3-4)2-7(11)12;/h1,3H,2H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDNFQDBYAJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)CC(=O)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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